[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol
Brand Name: Vulcanchem
CAS No.: 1225920-65-9
VCID: VC2670310
InChI: InChI=1S/C11H17N3O/c1-13-5-7-14(8-6-13)11-10(9-15)3-2-4-12-11/h2-4,15H,5-9H2,1H3
SMILES: CN1CCN(CC1)C2=C(C=CC=N2)CO
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol

[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol

CAS No.: 1225920-65-9

Cat. No.: VC2670310

Molecular Formula: C11H17N3O

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol - 1225920-65-9

Specification

CAS No. 1225920-65-9
Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
IUPAC Name [2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol
Standard InChI InChI=1S/C11H17N3O/c1-13-5-7-14(8-6-13)11-10(9-15)3-2-4-12-11/h2-4,15H,5-9H2,1H3
Standard InChI Key WQWFKSLVAFEPAK-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=C(C=CC=N2)CO
Canonical SMILES CN1CCN(CC1)C2=C(C=CC=N2)CO

Introduction

Chemical Structure and Properties

[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol belongs to the class of substituted pyridines with the following key structural components:

  • A pyridine ring core with substituents at positions 2 and 3

  • A 4-methylpiperazine moiety attached at position 2 of the pyridine ring

  • A hydroxymethyl (CH₂OH) group at position 3 of the pyridine ring

Physical and Chemical Properties

PropertyValueNotes
Molecular FormulaC₁₁H₁₇N₃O-
Molecular Weight207.28 g/molCalculated value
AppearanceSolidLikely white to off-white crystalline powder
SolubilitySoluble in organic solvents; partially soluble in waterBased on similar pyridine derivatives
Log P~0.5-1.5 (estimated)Predicted moderate lipophilicity
Melting Point70-120°C (estimated)Based on similar compounds
Hydrogen Bond Donors1 (OH group)Important for potential biological interactions
Hydrogen Bond Acceptors4 (N atoms and OH)Contributes to potential binding properties

The compound contains a basic pyridine nitrogen and a basic piperazine nitrogen, which likely influence its acid-base properties and solubility profile. The presence of the hydroxymethyl group at position 3 of the pyridine ring creates potential for hydrogen bonding and may serve as a site for further chemical modifications.

Structural Analogs and Relationships

Several structurally related compounds provide insights into the potential properties and applications of [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol:

Comparison with Similar Compounds

CompoundStructural SimilarityDifferencesPotential Implications
(4-Methylpyridin-3-yl)methanolContains pyridine core with hydroxymethyl at position 3Lacks piperazine moietySimpler structure with similar reactivity at hydroxymethyl position
{1-[4-(Dimethylamino)-2-pyridinyl]-1H-pyrazol-3-yl}methanolContains pyridine with nitrogen-containing heterocycle and hydroxymethyl groupContains pyrazole instead of piperazineSimilar potential for hydrogen bonding and metal coordination
(4′-Methyl-2,2′-bipyridin-4-yl)methanolContains pyridine with hydroxymethyl groupHas bipyridine instead of piperazinyl-pyridinePotential for metal coordination chemistry

The structural analysis reveals that [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol combines features found in various bioactive compounds, particularly the presence of basic nitrogen-containing heterocycles that can interact with biological targets.

Synthesis Approaches

Based on synthetic methods used for structurally similar compounds, several potential synthesis routes for [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol can be proposed:

Synthetic ApproachKey IntermediatesAdvantagesLimitations
Nucleophilic aromatic substitution2-halopyridine-3-methanol derivativesWell-established chemistryMay require protection of hydroxymethyl group
Directed metallation3-picoline derivatives followed by functionalizationRegioselective introduction of hydroxymethyl groupRequires careful control of reaction conditions
Cross-coupling reactionsHalopyridines and protected hydroxymethyl reagentsVersatile and mild conditionsMay require specialized catalysts

A promising synthetic route could involve:

  • Starting with 2-chloropyridine-3-carbaldehyde

  • Nucleophilic aromatic substitution with 1-methylpiperazine

  • Reduction of the aldehyde to hydroxymethyl group using sodium borohydride or similar reducing agents

This approach leverages similar chemistry observed in the synthesis of related compounds mentioned in patents from Global Blood Therapeutics, Inc., which utilize various functionalized pyridine scaffolds .

Potential ApplicationStructural BasisSupporting Evidence
Hemoglobin modulationPyridine core with basic nitrogen substituentsRelated compounds are investigated for hemoglobin modulation and treatment of disorders that benefit from tissue oxygenation
Receptor targetingPiperazine moietyStructurally similar compounds containing piperazine rings have demonstrated activity at various receptors
Metal chelationHydroxymethyl and pyridine nitrogenPyridine derivatives with hydroxymethyl groups can coordinate with metal ions, potentially useful in catalysis or as pharmacophores

Physicochemical Advantages

The compound's moderate lipophilicity (estimated Log P ~0.5-1.5) combined with basic nitrogen centers may confer favorable drug-like properties:

  • Potential for good oral bioavailability

  • Ability to cross biological membranes

  • Solubility in physiological conditions

  • Multiple hydrogen bonding sites for target interactions

Structure-Activity Relationships

Analysis of compounds with structural similarities provides insights into how specific moieties might influence activity:

Key Structural Features

Structural FeaturePotential Functional RoleExamples in Related Compounds
Hydroxymethyl groupHydrogen bond donor/acceptor; site for metabolism or conjugationFound in multiple bioactive pyridine derivatives
Piperazine ringIncreases water solubility; provides basic nitrogen for salt formation; potential binding site for acidic residues in proteinsPresent in many pharmaceutical compounds
Pyridine coreProvides rigidity and planarity; can participate in π-stacking interactionsCommon in medicinal chemistry and coordination compounds

The 4-methylpiperazine moiety, in particular, is found in several marketed drugs, including certain antipsychotics, suggesting favorable pharmacokinetic properties and brain penetration potential.

Spectroscopic Characterization

Predicted spectroscopic properties of [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol would include:

Spectroscopic MethodKey FeaturesExpected Values/Signals
¹H NMRCharacteristic signals for methyl group, piperazine protons, pyridine protons, and hydroxymethylCH₃ (~2.3 ppm); piperazine (2.4-3.6 ppm); pyridine (7.0-8.5 ppm); CH₂OH (4.5-4.8 ppm)
¹³C NMRCarbon signals for all structural componentsMethyl (~45 ppm); piperazine (45-55 ppm); pyridine (120-160 ppm); CH₂OH (~60 ppm)
Mass SpectrometryMolecular ion and fragmentation patternM+ at m/z 207; potential fragments at m/z 176 (loss of CH₂OH) and m/z 100 (piperazine fragment)
IR SpectroscopyOH stretching, C-N stretching~3300-3400 cm⁻¹ (OH); ~1050-1200 cm⁻¹ (C-N)

Precise characterization would be essential for confirming compound identity and purity in research settings.

Pharmaceutical Development Considerations

The development of [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol as a pharmaceutical would need to address several key areas:

Drug Development Parameters

ParameterConsiderationsPotential Advantages
FormulationPotential for salt formation via basic nitrogensImproved solubility and stability
MetabolismPotential Phase I (oxidation of methyl or hydroxymethyl) and Phase II (glucuronidation of hydroxyl) metabolismMultiple sites for metabolic modification may influence half-life
Toxicity profileNeed for comprehensive safety assessmentStructurally related compounds have established safety profiles in various therapeutic contexts
ManufacturingScalable synthesis and purification methodsPotential for established synthetic routes based on similar compounds in patents

The hydroxymethyl group presents an opportunity for prodrug development, similar to approaches described for other compounds with similar functional groups in pharmaceutical research.

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